molecular formula C7H13N3 B1269457 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine CAS No. 62821-88-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B1269457
CAS No.: 62821-88-9
M. Wt: 139.2 g/mol
InChI Key: FXLOXQBWUPCCDL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine is an organic compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Safety and Hazards

This compound is classified as an irritant . It can cause severe skin burns and eye damage . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine primarily targets specific receptors or enzymes within the body. These targets are often involved in critical biochemical pathways, such as those regulating neurotransmission or metabolic processes. The exact primary targets can vary depending on the specific application of the compound, but they generally include enzymes or receptors that play a role in cellular signaling or metabolic regulation .

Mode of Action

The compound interacts with its targets through binding, which can either inhibit or activate the target’s function. This interaction often leads to a conformational change in the target protein, altering its activity. For example, if the target is an enzyme, the binding of this compound might inhibit the enzyme’s activity, thereby reducing the rate of a specific biochemical reaction .

Biochemical Pathways

The affected biochemical pathways typically involve those related to the target’s function. For instance, if the target is an enzyme involved in neurotransmitter synthesis, the pathway for neurotransmitter production would be affected. This can lead to downstream effects such as altered neurotransmitter levels, which can impact various physiological processes like mood, cognition, and muscle function .

Pharmacokinetics

The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is generally well-absorbed, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its action within the body .

Result of Action

At the molecular level, the action of this compound can lead to changes in enzyme activity or receptor signaling. At the cellular level, this can result in altered cell function, such as changes in gene expression, protein synthesis, or cell metabolism. These molecular and cellular effects can translate into physiological outcomes, such as changes in mood, energy levels, or metabolic rate .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, extreme pH levels or high temperatures might degrade the compound, reducing its efficacy. Additionally, the presence of other drugs or compounds can lead to interactions that either enhance or inhibit its action .

: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3,5-dimethylpyrazole with ethylene diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
  • (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is unique due to its specific structural features, such as the presence of an ethylamine group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLOXQBWUPCCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360227
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62821-88-9
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine interact with palladium(II) ions?

A1: this compound acts as a bidentate ligand, coordinating to palladium(II) ions through both nitrogen atoms. [] This interaction forms a six-membered chelate ring, resulting in a slightly distorted square-planar geometry around the palladium(II) center. [] The crystal structure analysis confirms this coordination mode and reveals interesting hydrogen bonding interactions within the crystal lattice. []

Q2: What are the intermolecular interactions observed in the crystal structure of the palladium(II) complex with this compound?

A2: The crystal structure of the palladium(II) complex with this compound reveals significant intermolecular interactions. N—H⋯Cl hydrogen bonds are observed, creating infinite chains along the [] direction. [] Additionally, several C—H⋯Cl interactions further stabilize the crystal packing. [] These interactions highlight the importance of non-covalent forces in determining the solid-state structure of this complex.

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